molecular formula C6H4BrCl2N B13580456 2-(Bromomethyl)-3,6-dichloropyridine

2-(Bromomethyl)-3,6-dichloropyridine

Cat. No.: B13580456
M. Wt: 240.91 g/mol
InChI Key: BFGCJTJKYZARLF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,6-dichloropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group and two chlorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,6-dichloropyridine typically involves the bromination of 3,6-dichloropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,6-dichloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 3,6-dichloropyridine.

Scientific Research Applications

2-(Bromomethyl)-3,6-dichloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,6-dichloropyridine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles such as thiol groups in proteins, leading to the inhibition of enzyme activity. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzene: Similar in structure but lacks the chlorine atoms on the pyridine ring.

    2-(Bromomethyl)acrylate: Contains a bromomethyl group but has an acrylate moiety instead of a pyridine ring.

    2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.

Uniqueness

2-(Bromomethyl)-3,6-dichloropyridine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The dichloro substituents enhance the compound’s stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

2-(bromomethyl)-3,6-dichloropyridine

InChI

InChI=1S/C6H4BrCl2N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2

InChI Key

BFGCJTJKYZARLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)CBr)Cl

Origin of Product

United States

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